![molecular formula C23H24N6O4 B2964520 CNT2 inhibitor-1 CAS No. 880155-70-4](/img/structure/B2964520.png)
CNT2 inhibitor-1
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Overview
Description
CNT2 inhibitor-1 is a potent inhibitor of the concentrative nucleoside transporter 2 (CNT2), with an IC50 of 640 nM for hCNT2 . It is used for research purposes only .
Molecular Structure Analysis
The molecular weight of CNT2 inhibitor-1 is 448.47 and its formula is C23H24N6O4 . The chemical name is (2R,3R,4S,5R)-2-{6-amino-8-[( {[1,1’-biphenyl]-4-yl}methyl)amino]-9H-purin-9-yl}-5-(hydroxymethyl)oxolane-3,4-diol .Physical And Chemical Properties Analysis
CNT2 inhibitor-1 is a solid compound with an off-white to light yellow color . It has poor solubility .Scientific Research Applications
Anticancer Applications
CNT2 inhibitor-1 is capable of transporting nucleoside-based anticancer drugs . This makes it a potential tool in cancer treatment, particularly in cases where the cancer cells have developed resistance to certain drugs .
Antiviral Applications
Apart from anticancer drugs, CNT2 inhibitor-1 can also transport antiviral drugs . This could potentially enhance the effectiveness of antiviral treatments by increasing the concentration of the drug in infected cells .
Treatment of Diabetes
The expression levels of CNT2 in rat lymphocytes were shown to be modulated by insulin . This suggests that CNT2 inhibitor-1 could potentially be used in the treatment of diabetes .
Cardioprotective Effects
Extracellular adenosine, a substrate of several nucleoside transporters with CNT2 among them, offers a cardioprotective effect during ischemic stress or high myocardial workload . Therefore, CNT2 inhibitor-1 could potentially be used to protect the heart during periods of stress .
Neuroprotective Effects
CNT2 inhibitor-1 could potentially be used to counteract neuronal damage caused by metabolic or physiological stress . This is because extracellular adenosine, which is regulated by CNT2, has been shown to have neuroprotective effects .
Applications in Hepatocarcinogenesis
Studies conducted on hepatocytes have indicated that hepatocarcinogenesis leads to a selective loss of CNT2 . Therefore, CNT2 inhibitor-1 could potentially be used to study the mechanisms of hepatocarcinogenesis .
Mechanism of Action
properties
IUPAC Name |
(2R,3R,4S,5R)-2-[6-amino-8-[(4-phenylphenyl)methylamino]purin-9-yl]-5-(hydroxymethyl)oxolane-3,4-diol |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H24N6O4/c24-20-17-21(27-12-26-20)29(22-19(32)18(31)16(11-30)33-22)23(28-17)25-10-13-6-8-15(9-7-13)14-4-2-1-3-5-14/h1-9,12,16,18-19,22,30-32H,10-11H2,(H,25,28)(H2,24,26,27)/t16-,18-,19-,22-/m1/s1 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YJLIKUSWRSEPSM-WGQQHEPDSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C2=CC=C(C=C2)CNC3=NC4=C(N=CN=C4N3C5C(C(C(O5)CO)O)O)N |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC=C(C=C1)C2=CC=C(C=C2)CNC3=NC4=C(N=CN=C4N3[C@H]5[C@@H]([C@@H]([C@H](O5)CO)O)O)N |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H24N6O4 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
448.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
CNT2 inhibitor-1 |
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